molecular formula C11H9FO2 B584123 5-Fluoro-2-methoxy-1-naphthalenol CAS No. 741693-89-0

5-Fluoro-2-methoxy-1-naphthalenol

Cat. No.: B584123
CAS No.: 741693-89-0
M. Wt: 192.189
InChI Key: LTKIXOQDXJPHOK-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-1-naphthalenol is a synthetic compound that belongs to the class of naphthols. This compound has gained significant attention in recent years due to its potential biological and industrial applications. Its molecular formula is C11H9FO2, and it is characterized by the presence of a fluorine atom and a methoxy group attached to a naphthol core.

Preparation Methods

The synthesis of 5-Fluoro-2-methoxy-1-naphthalenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 1-aminonaphth-6-ol.

    Fluorination: The fluorination of 1-aminonaphth-6-ol is achieved using a modified Schiemann reaction, where the diazonium tetrafluoroborate intermediate is isolated and dried.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-Fluoro-2-methoxy-1-naphthalenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Fluoro-2-methoxy-1-naphthalenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-1-naphthalenol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating certain enzymes and receptors. The methoxy group can also influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

5-Fluoro-2-methoxy-1-naphthalenol can be compared with other fluorinated naphthols, such as:

    1-Fluoronaphth-6-ol: Lacks the methoxy group, resulting in different chemical and biological properties.

    1-Fluoronaphth-5-ol: Similar structure but without the methoxy group, leading to variations in reactivity and applications.

The presence of both fluorine and methoxy groups in this compound makes it unique, offering a combination of properties that can be advantageous in various applications.

Properties

IUPAC Name

5-fluoro-2-methoxynaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2/c1-14-10-6-5-7-8(11(10)13)3-2-4-9(7)12/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKIXOQDXJPHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300114
Record name 5-Fluoro-2-methoxy-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741693-89-0
Record name 5-Fluoro-2-methoxy-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=741693-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxy-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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